molecular formula C17H26N2O4S B13975160 Tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate CAS No. 1152430-28-8

Tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate

Katalognummer: B13975160
CAS-Nummer: 1152430-28-8
Molekulargewicht: 354.5 g/mol
InChI-Schlüssel: KRTDYBGBHITEGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate is a chemical compound with the molecular formula C16H27N2O4S. It is a derivative of piperidine and is often used in organic synthesis and medicinal chemistry. The compound is known for its stability and unique chemical properties, making it a valuable intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 4-methylbenzenesulfonyl chloride. The reaction is carried out under inert conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate is unique due to its specific structural features, which confer distinct chemical reactivity and stability. Its sulfonyl group enhances its ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Eigenschaften

CAS-Nummer

1152430-28-8

Molekularformel

C17H26N2O4S

Molekulargewicht

354.5 g/mol

IUPAC-Name

tert-butyl N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]carbamate

InChI

InChI=1S/C17H26N2O4S/c1-13-5-7-15(8-6-13)24(21,22)19-11-9-14(10-12-19)18-16(20)23-17(2,3)4/h5-8,14H,9-12H2,1-4H3,(H,18,20)

InChI-Schlüssel

KRTDYBGBHITEGI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.